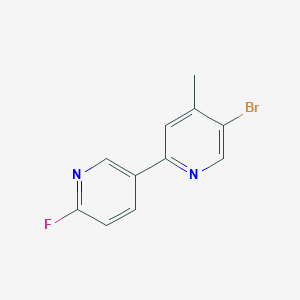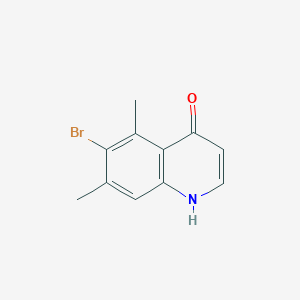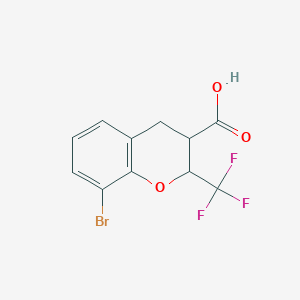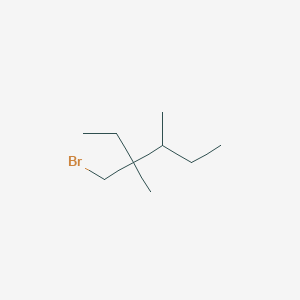![molecular formula C13H17NO5 B13196281 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid is a complex organic compound used in various scientific research fields It is known for its unique structure, which includes a benzyloxycarbonyl group, an aminooxy group, and a methylbutanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl (CBZ) groups, followed by the introduction of the aminooxy functionality. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality and purity of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Applications De Recherche Scientifique
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the aminooxy group can form stable bonds with carbonyl compounds. These interactions facilitate the formation of new chemical bonds and the modification of existing ones, enabling the compound to exert its effects in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-([(Benzyloxy)carbonyl]amino)ethylboronic acid: Similar in structure but contains a boronic acid group instead of a methylbutanoic acid backbone.
2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid: Contains a hydroxyacetic acid backbone, differing in its functional groups.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid is unique due to its combination of functional groups, which provide specific reactivity and stability. This uniqueness makes it valuable in synthetic chemistry and various research applications, where precise control over chemical reactions is required.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
3-methyl-2-(phenylmethoxycarbonylaminooxy)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-9(2)11(12(15)16)19-14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) |
Clé InChI |
PKJJXSQHBCXDME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)





![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)
![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
amine](/img/structure/B13196278.png)

